1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a fluorophenyl group, a methoxybenzoyl group, and a dihydroquinolinone core
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using a fluorophenyl methyl halide and a Lewis acid catalyst.
Attachment of the methoxybenzoyl group: This can be done through an acylation reaction using methoxybenzoyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield dihydroquinolinone derivatives.
Substitution: The fluorophenyl and methoxybenzoyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
- 1-[(3-Chlorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- 1-[(3-Bromophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
These compounds share a similar quinolinone core but differ in the substituents on the phenyl ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can influence the compound’s chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-29-19-11-9-17(10-12-19)23(27)21-15-26(14-16-5-4-6-18(25)13-16)22-8-3-2-7-20(22)24(21)28/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNSVNDVFMOBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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